molecular formula C5H6BrN3 B15070854 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

Cat. No.: B15070854
M. Wt: 188.03 g/mol
InChI Key: ZUCQMBFXRQDLQW-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that contains a bromine atom and a fused ring system composed of pyrrole and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with bromoacetylenes, followed by cyclization with triazole precursors. The reaction conditions often include the use of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMSO or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazole derivatives .

Scientific Research Applications

2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis. This inhibition is crucial for mitigating necroptosis-related diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

2-bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

InChI

InChI=1S/C5H6BrN3/c6-5-7-4-2-1-3-9(4)8-5/h1-3H2

InChI Key

ZUCQMBFXRQDLQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NN2C1)Br

Origin of Product

United States

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